molecular formula C18H14O2 B14692313 15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one CAS No. 24684-56-8

15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one

Cat. No.: B14692313
CAS No.: 24684-56-8
M. Wt: 262.3 g/mol
InChI Key: DSAAXABGSRKJSI-UHFFFAOYSA-N
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Description

15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C18H14O2. This compound is part of the cyclopenta[a]phenanthrene series, which are known for their potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, which is then subjected to various chemical reactions to introduce the hydroxy and methyl groups at the desired positions .

Industrial Production Methods

The synthesis generally requires precise control over reaction conditions and the use of specific reagents, making it more suitable for laboratory settings .

Chemical Reactions Analysis

Types of Reactions

15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, as well as diols and ketones. These products are often intermediates in further synthetic pathways .

Scientific Research Applications

15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 15,16-dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include various enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene
  • 11-methyl-17-ketone
  • 11-methoxy-17-ketone

Uniqueness

15,16-Dihydro-16-hydroxy-11-methylcyclopenta(a)phenanthren-17-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has a distinct set of chemical and biological properties that make it a valuable compound for research .

Properties

CAS No.

24684-56-8

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

16-hydroxy-11-methyl-15,16-dihydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H14O2/c1-10-8-15-14(9-16(19)18(15)20)13-7-6-11-4-2-3-5-12(11)17(10)13/h2-8,16,19H,9H2,1H3

InChI Key

DSAAXABGSRKJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2=O)O)C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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